molecular formula C21H37N9O5 B13386980 Vialox

Vialox

Cat. No.: B13386980
M. Wt: 495.6 g/mol
InChI Key: BYWJFRMLHFQWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vialox, also known as Pentapeptide-3v, is a synthetic peptide characterized by the amino acid sequence Gly-Pro-Arg-Pro-Ala. This compound is primarily known for its potential in neuromuscular transmission inhibition and skin wrinkle reduction. It functions by inhibiting neuronal nicotinic acetylcholine receptors located within the postsynaptic membrane of muscle cells, which are responsible for transmitting signals from nerve cells to muscle cells, resulting in muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vialox involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are then sequentially added in a specific order (Gly-Pro-Arg-Pro-Ala) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by a deprotection step to remove the protecting group from the amino acid, allowing the next amino acid to be added .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Vialox primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the this compound peptide itself. During oxidation, disulfide bonds may form between cysteine residues if present, while reduction can break these bonds .

Scientific Research Applications

Vialox has garnered significant interest in various scientific fields:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in neuromuscular transmission inhibition.

    Medicine: Explored for its potential in reducing skin wrinkles and as a non-invasive alternative to Botox.

    Industry: Utilized in cosmetic formulations for anti-aging products

Mechanism of Action

Vialox functions by acting as a competitive antagonist at acetylcholine receptors on the postsynaptic membrane of muscle cells. By binding to these receptors, it prevents acetylcholine from inducing muscle contraction, leading to muscle relaxation. This mechanism is similar to that of tubocurarine, a natural alkaloid known for its muscle-relaxing properties .

Comparison with Similar Compounds

Similar Compounds

    Acetyl Hexapeptide-8: Another peptide used in anti-aging products, known for reducing the release of neurotransmitters.

    Pentapeptide-18: Similar to Vialox, it also acts on acetylcholine receptors to reduce muscle contractions.

    Copper Tripeptide: Known for its wound healing and anti-inflammatory properties

Uniqueness of this compound

This compound is unique due to its specific amino acid sequence and its targeted action on peripheral acetylcholine receptors, with minimal impact on central neuronal receptors. This selective action makes it a promising candidate for cosmetic applications with fewer side effects compared to other neuromuscular blockers .

Properties

IUPAC Name

1-(2-aminoacetyl)-N-[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWJFRMLHFQWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N9O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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